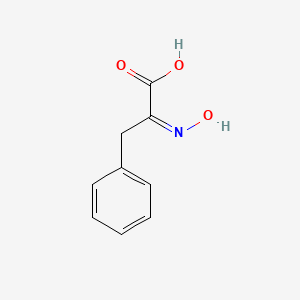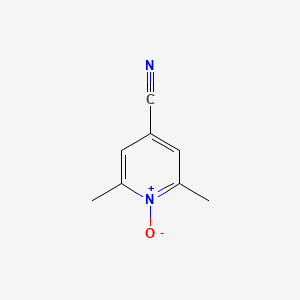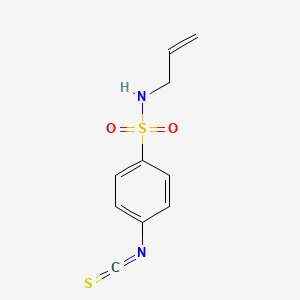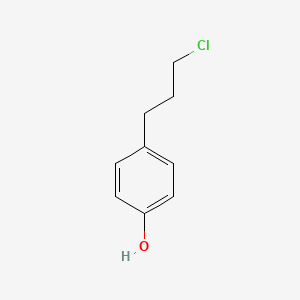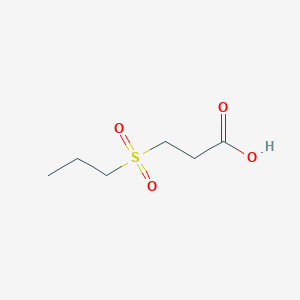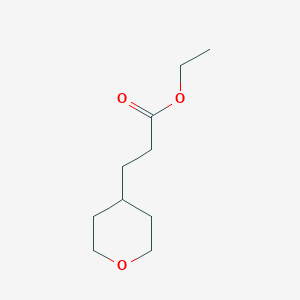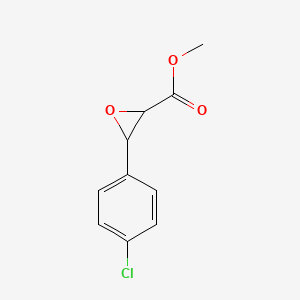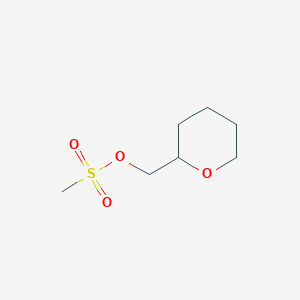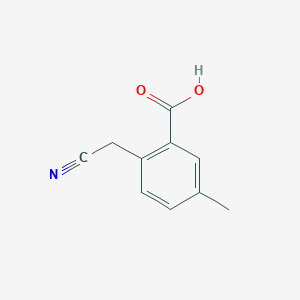
2-氰基甲基-5-甲基苯甲酸
描述
2-Cyanomethyl-5-methylbenzoic acid is an organic compound with the empirical formula C9H7NO2 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of 2-Cyanomethyl-5-methylbenzoic acid is 161.16 . The InChI code is 1S/C9H7NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2-Cyanomethyl-5-methylbenzoic acid is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用
溶解度和溶剂效应
对类似化合物(如 2-氨基-3-甲基苯甲酸)在各种溶剂中的溶解度研究为其纯化提供了重要的见解。使用不同溶剂和温度进行此类研究对于理解溶液过程和优化相关化合物的纯化和结晶条件至关重要 (Zhu 等,2019)。
中间化合物的合成
2-氨基-5-甲基苯甲酸等化合物是各种药物合成的关键中间体。它们的合成涉及多个步骤,包括与水合氯醛、盐酸羟胺和硫酸的反应。这些过程是抗癌药物和其他药物生产中的基础 (曹胜利,2004)。
配位聚合物
涉及类似化合物(如 3,5-二硝基-4-甲基苯甲酸)的配位聚合物的研究揭示了它们对合成中使用的溶剂的依赖性。这些发现对于理解三维结构形成中的自组装过程很重要,这在材料科学和纳米技术中至关重要 (Pedireddi & Varughese, 2004)。
Abraham 模型相关性
涉及使用类似化合物(如 3,5-二硝基-2-甲基苯甲酸)对溶质转移到各种溶剂中的 Abraham 模型相关性的研究有助于理解溶剂化动力学。这一知识对于预测化学物质在不同溶剂环境中的行为至关重要,这对于药物和化学反应的开发至关重要 (Ye 等,2011)。
聚合研究
对相关化合物(如 3-溴甲基-5-甲基苯甲酸钾)聚合的研究为环状低聚物的形成及其在材料科学和聚合物化学中的意义提供了有价值的见解。了解这些过程对于开发具有特定性质的新型聚合物材料至关重要 (Sepulchre, Sepulchre, & Belleney, 2003)。
安全和危害
属性
IUPAC Name |
2-(cyanomethyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-8(4-5-11)9(6-7)10(12)13/h2-3,6H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBVAXQPUFFPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanomethyl-5-methylbenzoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

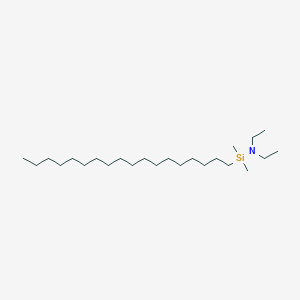
![1-ethyl-1H-imidazo[4,5-c]quinoline](/img/structure/B3176333.png)
